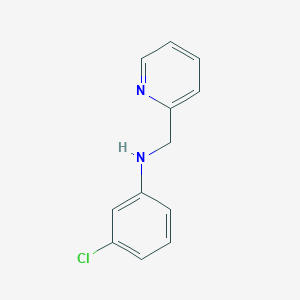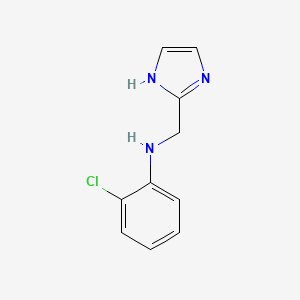
5-Bromo-4-methyl-2-(2-methylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-2-(2-methylphenyl)pyridine: is an organic compound with the molecular formula C13H12BrN It belongs to the class of bromopyridines, which are pyridine derivatives substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the reaction involves 5-bromo-2-chloropyridine and 2-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(2-methylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-amino-4-methyl-2-(2-methylphenyl)pyridine or 5-thio-4-methyl-2-(2-methylphenyl)pyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-methyl-2-(2-methylphenyl)pyridine.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions, making it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine
The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It can be used to develop new drugs targeting specific enzymes or receptors. Additionally, its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the material science industry, this compound can be used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural properties contribute to the performance and stability of these materials .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpyridine
- 4-Bromo-2-methylpyridine
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-methylpyridine
Uniqueness
5-Bromo-4-methyl-2-(2-methylphenyl)pyridine is unique due to the presence of both a bromine atom and a 2-methylphenyl group on the pyridine ring. This combination of substituents provides distinct chemical properties and reactivity compared to other bromopyridines. The compound’s structure allows for versatile functionalization, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
5-bromo-4-methyl-2-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C13H12BrN/c1-9-5-3-4-6-11(9)13-7-10(2)12(14)8-15-13/h3-8H,1-2H3 |
InChI Key |
PTJDGXKQKMJCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C(=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13250319.png)

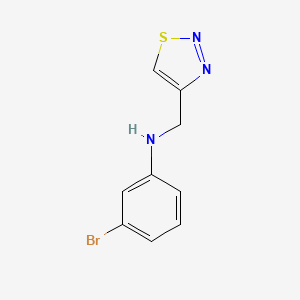
![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid](/img/structure/B13250339.png)
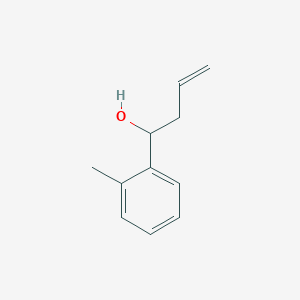
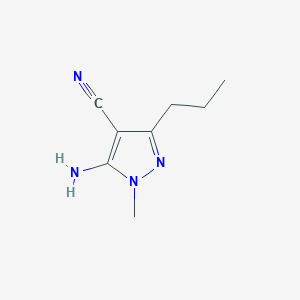
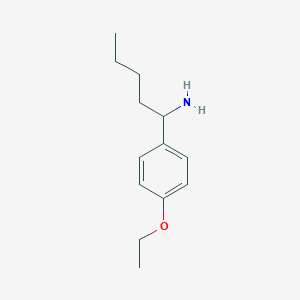
![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13250365.png)
![2-[(2-Methyloxolan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13250376.png)
![1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine](/img/structure/B13250385.png)
